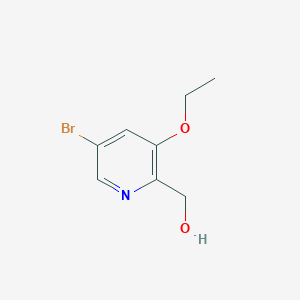

(5-Bromo-3-ethoxypyridin-2-yl)methanol

Description

The Pervasive Utility of Pyridine (B92270) Scaffolds in Synthetic Chemistry and Medicinal Applications

The pyridine ring is a ubiquitous heterocyclic scaffold in the field of drug design and discovery. sigmaaldrich.com This six-membered heteroaromatic nucleus is a fundamental component of numerous natural products, including vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, pyridine derivatives are extensively utilized due to their ability to improve the solubility and bioavailability of less soluble compounds, owing to the polar and ionizable nature of the pyridine nitrogen. nih.gov

The versatility of the pyridine scaffold has led to its incorporation into a vast array of FDA-approved drugs targeting a wide spectrum of diseases. moldb.com Pyridine-containing drugs are employed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. sigmaaldrich.com The adaptability of the pyridine ring allows it to interact with various biological targets like enzymes and proteins, making it a "privileged scaffold" in drug development. researchgate.netmoldb.com Its presence in essential coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) further underscores its biological significance. sigmaaldrich.com The continuous interest in this scaffold drives chemists to develop novel synthetic methods for its derivatization, ensuring a steady pipeline of new therapeutic candidates. researchgate.netbldpharm.com

Strategic Importance of Halogenated and Alkoxy-Substituted Pyridine Systems

Alkoxy groups, such as the ethoxy group in the title compound, also play a crucial role. They can modulate a molecule's electronic properties, solubility, and metabolic profile. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological receptors. Furthermore, the alkyl portion of the alkoxy group can provide steric hindrance or engage in hydrophobic interactions, further refining the molecule's fit within a target's binding pocket. The combination of both halogen and alkoxy substituents on a pyridine scaffold, as seen in (5-Bromo-3-ethoxypyridin-2-yl)methanol, creates a highly versatile platform for the synthesis of complex and biologically active molecules.

Research Trajectories for this compound: A Focused Perspective

While extensive research literature on the direct applications of this compound is not prominent, its chemical structure dictates its primary role as a highly valuable intermediate or building block in synthetic chemistry. The strategic arrangement of its three distinct functional groups—bromo, ethoxy, and hydroxymethyl—opens specific and potent avenues for the construction of more complex molecular architectures.

The research trajectories for this compound are therefore focused on its utility in:

Cross-Coupling Reactions: The bromine atom at the C5 position is a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl, vinyl, alkynyl, and amino-substituted pyridine derivatives.

Further Functionalization: The primary alcohol (methanol group) at the C2 position serves as a versatile point for modification. It can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines. This allows for the attachment of other pharmacophores or linking groups, expanding the chemical diversity of the resulting products.

In essence, the research value of this compound lies in its potential to serve as a starting material for creating libraries of novel, highly substituted pyridines for screening in drug discovery programs and for development in materials science.

Chemical Data for this compound

Below are the key chemical identifiers and properties for the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.07 g/mol |

| CAS Number | Not available in public databases |

| Canonical SMILES | CCO C1=C(C=C(N=C1)Br)CO |

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-3-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-2-12-8-3-6(9)4-10-7(8)5-11/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNSEEPVDGAKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Ethoxypyridin 2 Yl Methanol and Its Structural Analogues

Modular Construction of the Pyridine (B92270) Ring System with Bromo and Ethoxy Functionalities

The assembly of the core pyridine ring bearing both bromo and ethoxy substituents at specific positions is a key challenge that can be addressed through several modern synthetic approaches. These methods allow for the controlled and stepwise introduction of the desired functionalities.

Regioselective Directed Metalation and Metal-Halogen Exchange Approaches

Directed ortho-metalation (DoM) and metal-halogen exchange are powerful tools for the regioselective functionalization of pyridine rings. The strategic placement of a directing metalation group (DMG) can guide a strong base to deprotonate a specific ortho-position, which can then be quenched with an electrophile. Alternatively, the selective exchange of a halogen atom for a metal allows for subsequent functionalization at that position.

In the context of synthesizing precursors for (5-Bromo-3-ethoxypyridin-2-yl)methanol, a plausible strategy involves the use of a 3,5-dibromopyridine (B18299) as a starting material. Research has shown that the reaction of 3,5-dibromopyridine with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at low temperatures leads to a regioselective magnesiation at the 2-position. This intermediate can then be reacted with an appropriate electrophile, such as an aldehyde, to introduce the precursor to the methanol (B129727) group. znaturforsch.com

Another relevant approach is the directed lithiation of 3-ethoxypyridine (B173621). While the ethoxy group is a weaker DMG than others, it can still direct lithiation to the 2-position. Subsequent reaction with a bromine source would then install the bromo substituent. However, the regioselectivity of this process can be influenced by the reaction conditions and the choice of the lithium base. A study on the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) demonstrated that functionalization can be achieved at the 4-position via a pyridyne intermediate, highlighting the complexity and potential for multiple reaction pathways in substituted pyridine systems. nih.gov

Metal-halogen exchange offers a more direct route. Starting with 2,5-dibromopyridine (B19318), a regioselective lithium-bromine exchange can be performed. The bromine at the 2-position is generally more susceptible to exchange than the one at the 5-position. This allows for the introduction of a functional group at the 2-position, leaving the 5-bromo substituent intact. For instance, treatment of 2,5-dibromopyridine with isopropyl magnesium chloride can lead to a Grignard reagent at the 2-position, which can then be reacted with DMF to yield 2-bromo-5-formylpyridine. google.com

| Starting Material | Reagents | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| 3,5-Dibromopyridine | 1. TMPMgCl·LiCl; 2. DMF | C2 | 3,5-Dibromo-2-formylpyridine | znaturforsch.com |

| 2,5-Dibromopyridine | 1. i-PrMgCl; 2. DMF | C2 | 5-Bromo-2-formylpyridine | google.com |

| 3-Chloro-2-ethoxypyridine | 1. n-BuLi; 2. Electrophile | C4 (via pyridyne) | 4-Substituted-3-chloro-2-ethoxypyridine | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) for Ethoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as ethoxide, onto an aromatic ring. The success of this reaction is highly dependent on the presence of electron-withdrawing groups and the position of the leaving group on the pyridine ring. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack than those at the 3- or 5-positions.

A pertinent example is the reaction of 3,5-dibromopyridine with sodium ethoxide. This reaction can lead to the substitution of one of the bromine atoms with an ethoxy group. The position of substitution can be influenced by the reaction conditions. Studies on the reactions of bromopyridines with various nucleophiles have provided insights into the reactivity and regioselectivity of these transformations. acs.org For the synthesis of a 3-ethoxy-5-bromopyridine scaffold, starting from 3,5-dibromopyridine, the reaction with sodium ethoxide would be a key step. It has been shown that 3-bromo-5-ethoxypyridine (B63768) can be prepared from 3,5-dibromopyridine and sodium ethylate. researchgate.net

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, and the rate is enhanced by the presence of electron-withdrawing groups. In the case of 3,5-dihalopyridines, the introduction of an ethoxy group would proceed via a Meisenheimer complex intermediate. wikipedia.orglibretexts.org

Installation and Transformation of the Pyridylmethanol Moiety

Once the pyridine core with the desired bromo and ethoxy substituents is assembled, the next critical step is the introduction and potential modification of the pyridylmethanol group at the 2-position.

Stereoselective Reduction Protocols for Pyridine-2-Carboxaldehyde Precursors

The most common route to a pyridylmethanol is through the reduction of the corresponding pyridine-2-carboxaldehyde. While simple reducing agents like sodium borohydride (B1222165) can achieve this transformation, there is a growing interest in stereoselective methods to produce enantiomerically enriched pyridylmethanols, which are valuable chiral building blocks.

A variety of chiral reducing agents and catalytic systems have been developed for the enantioselective reduction of ketones and aldehydes. These include chirally modified borohydrides, catalytic systems based on oxazaborolidines (CBS reduction), and transition metal complexes with chiral ligands for asymmetric hydrogenation. wikipedia.orgnih.govuwindsor.camdpi.com

For a precursor like 5-bromo-3-ethoxypyridine-2-carboxaldehyde, a stereoselective reduction would involve the use of a chiral catalyst to control the facial selectivity of hydride delivery to the prochiral carbonyl group. For instance, a patent for the preparation of (R)-phenyl(pyridin-2-yl)methanol derivatives describes an asymmetric hydrogenation of the corresponding ketone using an Iridium catalyst with a chiral ligand, achieving high yield and enantioselectivity. google.com While this is for a ketone, similar principles apply to the reduction of aldehydes.

The choice of the chiral catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). The substrate itself can also influence the stereochemical outcome.

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Phenyl(pyridin-2-yl)methanone | Ir-complex with chiral ligand | (R)-Phenyl(pyridin-2-yl)methanol | up to 95% | google.com |

| Various ketones | Oxazaborolidine catalysts | Chiral secondary alcohols | High | mdpi.com |

| Prochiral ketones | Chirally modified LAH (BINAL-H) | Chiral secondary alcohols | High | uwindsor.ca |

Alkylation and Carbon-Carbon Coupling Reactions to Form Pyridylmethanol Frameworks

An alternative to the reduction of a pre-formed aldehyde is the direct formation of the pyridylmethanol framework through alkylation or carbon-carbon coupling reactions. These methods can offer a more convergent approach to the target molecule.

One strategy involves the reaction of a 2-lithiated pyridine derivative with an appropriate electrophile. For example, a 2-lithiated 5-bromo-3-ethoxypyridine could be reacted with formaldehyde (B43269) or a protected equivalent to install the hydroxymethyl group.

Grignard reactions are also a powerful tool for C-C bond formation. A 2-pyridyl Grignard reagent, formed from the corresponding 2-bromopyridine, can react with aldehydes or ketones. rsc.org For instance, the addition of a Grignard reagent to pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide versatile methods for creating carbon-carbon bonds. While typically used for aryl-aryl couplings, modifications of these reactions can be employed to introduce functionalized alkyl groups. For example, a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported for the synthesis of novel pyridine derivatives, demonstrating the utility of this reaction on functionalized pyridine systems. nih.gov

Bromination Strategies for Tailored Substituent Patterns

The regioselective introduction of a bromine atom at the 5-position of a 3-ethoxypyridine ring is a critical step in the synthesis of the target compound. The electronic properties of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the outcome of electrophilic bromination.

The pyridine ring is electron-deficient and generally undergoes electrophilic substitution with more difficulty than benzene. However, the presence of an electron-donating group like an ethoxy group at the 3-position can activate the ring towards electrophilic attack. The ethoxy group is an ortho-, para-director. In the case of 3-ethoxypyridine, the positions ortho (2 and 4) and para (6) to the ethoxy group are activated. However, the pyridine nitrogen is deactivating. The interplay of these effects determines the site of bromination.

For achieving bromination at the 5-position, a direct electrophilic bromination of 3-ethoxypyridine might not be highly regioselective. Alternative strategies often involve the use of a pre-existing directing group or a multi-step sequence. For instance, if another functional group is present that directs bromination to the 5-position, it can be introduced and later removed or transformed.

Another approach is the bromination of a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring to electrophilic substitution, particularly at the 2- and 4-positions. However, under certain conditions, functionalization at other positions can be achieved. Baran et al. have reported the regioselective bromination of fused pyridine N-oxides. tcichemicals.com

Electrophilic Aromatic Bromination and Its Regioselectivity

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of the target compound. Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which serve as crucial intermediates in organic synthesis. nih.govnih.govresearchgate.net The regioselectivity of this reaction on a substituted pyridine ring, such as a 3-ethoxypyridine derivative, is governed by the electronic and steric effects of the substituents already present on the ring.

The ethoxy group at the 3-position is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the pyridine ring through resonance. This electron-donating effect increases the electron density at the positions ortho (C2 and C4) and para (C6) to the ethoxy group, making them more susceptible to electrophilic attack. Conversely, the pyridine nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the alpha (C2, C6) and gamma (C4) positions. The hydroxymethyl group at the C2 position also influences the regioselectivity.

In the case of a 3-ethoxypyridine precursor, the directing effects of the ethoxy group and the deactivating effect of the ring nitrogen must be considered. The ethoxy group strongly activates the C2, C4, and C6 positions. However, the C2 and C6 positions are also the most deactivated by the ring nitrogen. This interplay of electronic effects often leads to substitution at the C4 and C6 positions. The presence of the hydroxymethyl group at C2 further complicates the regiochemical outcome. For the synthesis of this compound, bromination is desired at the C5 position. This specific regioselectivity can be challenging to achieve directly and often requires a multi-step synthetic sequence or the use of specific brominating agents and reaction conditions that can overcome the inherent electronic preferences of the substituted pyridine ring.

Theoretical analyses and experimental studies have shown that for many substituted aromatic compounds, the regioselectivity of bromination can be predicted by considering the stability of the Wheland intermediate (the sigma complex). wuxiapptec.com For activated pyridines, such as those bearing alkoxy groups, the reaction conditions, including the solvent and the nature of the brominating agent, can significantly influence the product distribution. thieme-connect.comresearchgate.net

Utilization of N-Bromosuccinimide (NBS) in Pyridine Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heteroaromatic compounds. researchgate.net It is a convenient source of electrophilic bromine and is often preferred over molecular bromine due to its solid nature, ease of handling, and often higher selectivity. The bromination of activated pyridine rings, such as those containing hydroxy, amino, or methoxy (B1213986) groups, has been systematically studied using NBS under various conditions. thieme-connect.comresearchgate.net

The reactivity of substituted pyridines towards NBS is found to decrease in the order of amino > hydroxy > methoxy substituents. thieme-connect.com The regioselectivity is highly dependent on the position of the activating group. For 3-substituted pyridines, bromination often occurs at the positions ortho and para to the activating group. For instance, the bromination of 3-hydroxypyridine (B118123) with NBS can yield the 2-bromo derivative with high regioselectivity. thieme-connect.com

The choice of solvent plays a crucial role in the outcome of NBS bromination. Solvents such as acetonitrile, carbon tetrachloride, and methanol have been employed, and the reaction temperature can also be adjusted to control the selectivity. thieme-connect.com In some cases, the use of an acid catalyst can enhance the electrophilicity of the bromine from NBS. For the synthesis of this compound, the use of NBS on a 3-ethoxy-2-(hydroxymethyl)pyridine precursor would be a key step. The reaction conditions would need to be carefully optimized to favor bromination at the C5 position.

| Reagent | Substrate Type | Typical Conditions | Outcome |

| NBS | Activated Pyridines | Acetonitrile, Room Temperature | Regioselective monobromination |

| NBS | Amino Pyridines | Carbon Tetrachloride, 2 eq. NBS | Dibromination |

| NBS | Methoxy Pyridines | Methanol | Monobromination |

This table summarizes common conditions and outcomes for the bromination of activated pyridines using N-Bromosuccinimide (NBS).

Cross-Coupling Reactions for Further Functionalization of this compound Scaffolds

The bromine atom in this compound is a key functional group that allows for a wide range of subsequent transformations, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Bromopyridine Systems

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the formation of C-C bonds. mdpi.comresearchgate.net It involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly tolerant of a wide variety of functional groups, making it particularly suitable for the functionalization of complex molecules. mdpi.com

In the context of this compound, the 5-bromo position serves as an excellent handle for Suzuki-Miyaura coupling. A variety of aryl, heteroaryl, vinyl, and alkyl groups can be introduced at this position by reacting the bromopyridine with the corresponding boronic acid.

A typical Suzuki-Miyaura reaction on a bromopyridine substrate involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction and can influence the reaction rate and substrate scope. The base, commonly a carbonate or phosphate, is required for the transmetalation step of the catalytic cycle. Studies on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have provided insights into the relative reactivity of the different bromine positions, which can be influenced by steric and electronic factors. beilstein-journals.org

| Catalyst System | Substrate | Coupling Partner | Product |

| Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | 5-Aryl-2-methylpyridin-3-amine derivatives mdpi.comresearchgate.net |

| PdCl₂(dppf)·CH₂Cl₂ | Bromo derivatives | Boronic acids | Biaryl compounds researchgate.net |

| Nickel Catalyst | 5-Bromopyrimidine | Furan-3-boronic acid | 5-(Furan-3-yl)pyrimidine acs.org |

This interactive table presents examples of Suzuki-Miyaura cross-coupling reactions involving bromopyridine derivatives.

Other Transition-Metal-Catalyzed C-C and C-Heteroatom Coupling Strategies

Beyond the Suzuki-Miyaura reaction, several other transition-metal-catalyzed cross-coupling reactions can be employed to functionalize the this compound scaffold.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgscirp.orgresearchgate.net The Sonogashira coupling of this compound with various terminal alkynes would provide access to a range of 5-alkynylpyridine derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems. scirp.orgscirp.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have demonstrated the utility of this reaction for the synthesis of 2-amino-3-alkynylpyridines in good yields. scirp.orgscirp.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netrsc.orgnih.govnih.govorganic-chemistry.org This reaction could be used to introduce alkenyl groups at the 5-position of the pyridine ring. The reaction of various bromopyridines with styrene, for example, has been shown to produce the corresponding stilbene (B7821643) derivatives in good yields. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It allows for the reaction of aryl halides with a wide range of amines, including primary and secondary amines, to form arylamines. nih.govacs.orgchemspider.comacs.orgresearchgate.net Applying the Buchwald-Hartwig amination to this compound would enable the synthesis of a variety of 5-aminopyridine derivatives, which are important pharmacophores. Practical methods for the amination of 2-bromopyridines, even with volatile amines, have been developed. acs.orgacs.org

| Reaction Name | Catalyst | Reactants | Bond Formed |

| Sonogashira Coupling | Pd complex, Cu(I) salt | Bromopyridine, Terminal Alkyne | C(sp²)-C(sp) scirp.orgscirp.orgresearchgate.net |

| Heck Coupling | Pd complex | Bromopyridine, Alkene | C(sp²)-C(sp²) researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Pd complex | Bromopyridine, Amine | C(sp²)-N nih.govacs.orgacs.org |

This table provides an overview of other significant cross-coupling reactions applicable to the functionalization of bromopyridine scaffolds.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Ethoxypyridin 2 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis of Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number of distinct proton environments and their neighboring protons. For (5-Bromo-3-ethoxypyridin-2-yl)methanol, the ¹H NMR spectrum is expected to exhibit several key signals. The ethoxy group will display a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), arising from coupling with each other. The hydroxymethyl group (-CH₂OH) is anticipated to show a singlet or a doublet, which may couple with the hydroxyl proton, the signal of which is often broad and can exchange with deuterated solvents. The two aromatic protons on the pyridine (B92270) ring will appear as distinct signals in the downfield region, with their splitting patterns (likely doublets) influenced by their positions relative to the nitrogen atom and other substituents.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | 6.0 - 8.0 |

| -O-CH₂- (ethoxy) | 4.0 - 4.3 | Quartet (q) | 6.0 - 8.0 |

| -CH₂OH (hydroxymethyl) | 4.6 - 4.9 | Singlet (s) or Doublet (d) | N/A or 4.0 - 6.0 |

| Pyridine-H4 | 7.5 - 7.8 | Doublet (d) | 2.0 - 3.0 |

| Pyridine-H6 | 8.0 - 8.3 | Doublet (d) | 2.0 - 3.0 |

| -OH | Variable | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The presence of the electronegative bromine, oxygen, and nitrogen atoms will significantly influence the chemical shifts of the ring carbons. The carbons of the ethoxy and hydroxymethyl groups will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | 14 - 16 |

| -O-CH₂- (ethoxy) | 63 - 66 |

| -CH₂OH (hydroxymethyl) | 60 - 64 |

| C5 (C-Br) | 110 - 115 |

| C3 (C-OEt) | 145 - 150 |

| C2 (C-CH₂OH) | 155 - 160 |

| C4 | 125 - 130 |

| C6 | 140 - 145 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling relationships, for instance, confirming the connectivity between the methyl and methylene protons of the ethoxy group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. The Heteronuclear Multiple Bond Correlation (HMBC) technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for identifying quaternary carbons and piecing together the complete molecular structure by showing, for example, correlations from the hydroxymethyl protons to the C2 and C3 carbons of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy and hydroxymethyl groups are anticipated in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities are expected between 1000 and 1300 cm⁻¹. The presence of the bromine atom can be inferred from a C-Br stretching vibration in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-O Stretch (Ether and Alcohol) | 1000 - 1300 |

| C-Br Stretch | 500 - 650 |

Mass Spectrometry (MS): Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental formula (C₈H₁₀BrNO₂). The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion under electron ionization (EI) would likely involve initial cleavages at the bonds adjacent to the pyridine ring and the oxygen atoms. Common fragmentation pathways could include the loss of the hydroxymethyl radical (•CH₂OH), the ethoxy radical (•OCH₂CH₃), or a water molecule from the molecular ion.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M - H₂O]⁺ | Loss of a water molecule |

| [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [C₅H₂NBr(OCH₂CH₃)]⁺ | Cleavage of the C-C bond of the hydroxymethyl group |

X-ray Crystallography: Unveiling Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules. A single-crystal X-ray diffraction study of this compound would determine bond lengths, bond angles, and torsion angles with high precision. This would confirm the connectivity established by NMR and provide insights into the conformation of the ethoxy and hydroxymethyl substituents relative to the pyridine ring.

Furthermore, the crystal structure would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can play a crucial role in the packing of the molecules in the solid state. These interactions govern the physical properties of the compound, including its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the chromophoric system and the influence of various substituents on the electronic absorption properties. The absorption of UV-Vis radiation by these molecules results in the promotion of electrons from a ground electronic state to a higher energy excited state. The primary electronic transitions observed in pyridine and its derivatives are the π→π* and n→π* transitions.

The pyridine ring itself is the fundamental chromophore in this compound. The UV spectrum of unsubstituted pyridine typically displays two bands corresponding to π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, and a weaker, longer-wavelength band corresponding to an n→π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. libretexts.orgwikipedia.org The n→π* transition is characteristically less intense than the π→π* transitions. libretexts.org

The electronic absorption spectrum of this compound is significantly influenced by the substituents on the pyridine ring: the bromo group, the ethoxy group, and the methanol (B129727) group. These substituents act as auxochromes, which are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maxima (λmax).

The expected UV-Vis absorption data for this compound, based on the analysis of substituted pyridines, would likely show absorption bands in the UV region. The π→π* transitions are expected to appear as strong absorptions, while the n→π* transition would be a weaker absorption at a longer wavelength.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π→π | ~220-240 | High | Ethanol |

| π→π | ~270-290 | Moderate | Ethanol |

| n→π* | ~300-330 | Low | Ethanol |

This chromophoric analysis highlights the intricate interplay between the core pyridine structure and its substituents in determining the electronic absorption properties of this compound. The precise positions and intensities of the absorption bands can be further influenced by the solvent polarity, which can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Computational Chemistry and Theoretical Investigations into the Electronic and Reactive Properties of 5 Bromo 3 Ethoxypyridin 2 Yl Methanol

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For (5-Bromo-3-ethoxypyridin-2-yl)methanol, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. nih.govresearchgate.net

Geometry Optimization: The process of geometry optimization computationally determines the lowest energy arrangement of atoms in the molecule. This equilibrium geometry corresponds to the most stable conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Table 4.1.1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | 1.40 Å |

| C3-O(ethoxy) | 1.36 Å | |

| C5-Br | 1.88 Å | |

| C2-C(methanol) | 1.51 Å | |

| Bond Angle | C2-C3-C4 | 118.5° |

| C3-O-C(ethyl) | 118.0° | |

| N1-C2-C(methanol) | 116.0° |

Electronic Structure and Energetic Profiles: Once the geometry is optimized, DFT is used to analyze the electronic properties. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, illustrating the charge distribution across the molecule. In the MEP of this compound, negative potential (red/yellow) is typically localized around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) is generally found around the hydrogen atoms.

Furthermore, DFT provides key energetic data. Thermodynamic properties such as total energy, enthalpy, and Gibbs free energy of formation are calculated, offering insights into the molecule's stability. researchgate.net

Table 4.1.2: Calculated Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Total Energy | -2150.45 Hartrees |

| Enthalpy | -2150.30 Hartrees |

| Gibbs Free Energy | -2150.38 Hartrees |

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical methods, particularly DFT, are instrumental in elucidating the pathways of chemical reactions. researchgate.net These studies involve mapping the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states.

For instance, a hypothetical oxidation of the primary alcohol in this compound to the corresponding aldehyde can be modeled. Calculations would identify the transition state structure for this transformation and determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. This information is vital for understanding reaction kinetics and predicting feasibility.

Table 4.2.1: Relative Energies for a Hypothetical Oxidation Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | Intermediate structure | +25.5 |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate the nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental results to aid in signal assignment.

Table 4.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Pyridine-H4 | 7.95 | 145.2 |

| Pyridine-H6 | 8.30 | 149.8 |

| CH₂(methanol) | 4.70 | 62.5 |

| O-CH₂(ethyl) | 4.15 | 64.8 |

IR Spectroscopy: DFT frequency calculations can predict the vibrational spectra of molecules. nih.gov The resulting frequencies correspond to specific bond stretches, bends, and twists within the molecule. These calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and improve agreement with experimental infrared (IR) spectra.

Table 4.3.2: Key Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (Scaled) |

|---|---|

| O-H Stretch (methanol) | 3450 |

| Aromatic C-H Stretch | 3080 |

| Aliphatic C-H Stretch | 2975 |

| C=N/C=C Ring Stretch | 1580, 1470 |

| C-O Stretch (ethoxy) | 1250 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov This analysis provides the maximum absorption wavelength (λmax), the strength of the transition (oscillator strength), and the nature of the orbitals involved (e.g., π→π* or n→π* transitions).

Table 4.3.3: Predicted UV-Vis Absorption Data

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 285 | 0.45 | HOMO → LUMO (π→π*) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. From the HOMO and LUMO energies, various global reactivity indices can be calculated. researchgate.net

Table 4.4.1: Calculated FMO Energies and Reactivity Indices

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | E_HOMO | -6.25 eV |

| LUMO Energy | E_LUMO | -1.10 eV |

| Energy Gap | ΔE | 5.15 eV |

| Ionization Potential | I | 6.25 eV |

| Electron Affinity | A | 1.10 eV |

| Global Hardness | η | 2.58 eV |

| Global Softness | S | 0.39 eV⁻¹ |

Analysis of the orbital surfaces would show the HOMO density is likely concentrated on the electron-rich pyridine (B92270) ring and the oxygen atoms, while the LUMO density is distributed across the aromatic system, indicating the sites for nucleophilic and electrophilic interactions, respectively.

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound in different environments (e.g., in a solvent) and at various temperatures. mdpi.com

MD simulations model the movements of atoms over time based on a force field, revealing the molecule's conformational flexibility. For this molecule, key degrees of freedom include the rotation of the ethoxy and hydroxymethyl groups. A simulation can identify the most populated conformational states, the energy barriers to rotation, and how intermolecular interactions (like hydrogen bonding with a solvent) influence the preferred shapes.

Table 4.5.1: Conformational Analysis of Key Dihedral Angles

| Dihedral Angle | Description | Most Stable Conformer (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| C3-O-C-C | Ethoxy group orientation | 180 (anti-periplanar) | 0.0 |

| N1-C2-C-O | Methanol (B129727) group orientation | 70 (gauche) | 0.0 |

These simulations can reveal, for example, whether an intramolecular hydrogen bond between the methanol's hydroxyl group and the pyridine nitrogen is a stable and significant feature of the molecule's conformational landscape.

Biological Applications and Structure Activity Relationship Sar Studies of Functionalized Pyridyl Methanol Derivatives

Investigation of Antimicrobial and Antifungal Modalities

Pyridine (B92270) derivatives are a well-established class of compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. mdpi.comnih.gov The introduction of various substituents onto the pyridine ring can significantly influence their efficacy against different microbial strains.

Antibacterial Activity:

Research has demonstrated that the antibacterial potency of pyridine derivatives is highly dependent on the nature and position of the substituents. For instance, a series of novel pyridine and thienopyridine derivatives exhibited significant activity against both Gram-positive (B. mycoides) and Gram-negative (E. coli) bacteria. researchgate.netbohrium.com Specifically, compounds featuring a bromo substituent on an acetophenone (B1666503) precursor showed promising results. researchgate.netbohrium.com Another study highlighted that ruthenium(II) p-cymene (B1678584) complexes with halogen-substituted quinoxaline–pyridyl ligands, particularly bromo-substituted ones, displayed superior antibacterial efficacy against Gram-positive bacteria like S. aureus and B. subtilis. acs.org The minimum inhibitory concentration (MIC) values often serve as a quantitative measure of this activity, with lower values indicating higher potency. For example, certain pyridine derivatives have shown MIC values ranging from 6.25 to 12.5 μg/mL against various bacterial strains.

Antifungal Activity:

The antifungal potential of pyridyl methanol (B129727) derivatives has also been extensively investigated. nih.gov Studies have shown that specific substitutions on the pyridine ring can lead to potent activity against fungal pathogens like C. albicans and A. niger. mdpi.comresearchgate.net For instance, certain 1,2,4-triazolo[4,3-a]pyridine derivatives have demonstrated significant antifungal properties. nih.govresearchgate.net The structure-activity relationship (SAR) analysis of these compounds often reveals that the presence of electron-withdrawing groups can enhance antifungal activity. nih.gov

A summary of the antimicrobial activities of various pyridine derivatives is presented in the table below.

Exploration of Anti-inflammatory and Analgesic Mechanisms

While direct studies on the anti-inflammatory and analgesic mechanisms of "(5-Bromo-3-ethoxypyridin-2-yl)methanol" are not extensively documented, the broader class of pyridine derivatives has shown promise in this area. The anti-inflammatory and analgesic properties of these compounds are often attributed to their ability to modulate various enzymatic pathways and cellular responses involved in inflammation.

The structural features of pyridyl methanol derivatives, such as the arrangement of substituents on the pyridine ring, play a crucial role in their anti-inflammatory and analgesic effects. The presence of specific functional groups can influence the compound's ability to interact with biological targets, thereby affecting its therapeutic efficacy. Further research is needed to elucidate the specific mechanisms of action and to establish a clear structure-activity relationship for this class of compounds in the context of inflammation and pain management.

Evaluation in Anticancer and Antiviral Research Platforms

Pyridine-containing compounds are recognized for their significant potential in the development of novel anticancer and antiviral agents. researchgate.netmdpi.com The versatility of the pyridine scaffold allows for the synthesis of a diverse range of derivatives with potent biological activities.

Anticancer Research:

The antiproliferative activity of pyridine derivatives has been evaluated against various cancer cell lines. nih.gov Structure-activity relationship studies have revealed that the presence and position of certain substituents, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can enhance anticancer activity. nih.gov Conversely, the inclusion of bulky groups or halogen atoms has been observed to sometimes decrease this activity. nih.gov For instance, some pyridine derivatives have demonstrated potent activity against specific cancer cell lines, with IC50 values indicating their efficacy.

Antiviral Research:

The pyridine nucleus is a key component in several antiviral drugs. The ability of pyridine derivatives to interfere with viral replication and other essential viral processes makes them attractive candidates for antiviral drug discovery. Research in this area is ongoing, with a focus on identifying novel pyridine-based compounds with broad-spectrum antiviral activity.

Detailed Studies of Enzyme Inhibition and Receptor Binding Interactions

The biological activities of functionalized pyridyl methanol derivatives are often mediated through their interaction with specific enzymes and receptors. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Enzyme inhibition is a common mechanism of action for many drugs. Pyridine derivatives have been shown to inhibit various enzymes involved in different pathological processes. The specific substituents on the pyridine ring can influence the binding affinity and inhibitory potency of these compounds.

Receptor binding studies are also essential for elucidating the mechanism of action of pyridyl methanol derivatives. These studies help to identify the specific receptors with which the compounds interact and to characterize the nature of this interaction. This information is invaluable for optimizing the structure of the compounds to improve their binding affinity and selectivity.

Modulatory Roles in Cellular Pathways and Biological Processes

Functionalized pyridyl methanol derivatives can exert their biological effects by modulating various cellular pathways and processes. This can include influencing signal transduction cascades, gene expression, and other fundamental cellular functions.

For example, some pyridine derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This channel is involved in various physiological processes, and its modulation by pyridine derivatives could have therapeutic implications.

Additionally, the inhibition of collagen synthesis is another area where pyridyl methanol derivatives may play a role. The ability to modulate collagen production could be beneficial in conditions characterized by excessive fibrosis.

Rational Design Principles for Optimizing Bioactivity of Pyridine Scaffolds

The development of potent and selective therapeutic agents based on the pyridine scaffold relies on the application of rational design principles. Structure-activity relationship (SAR) studies are a cornerstone of this process, providing valuable insights into how the chemical structure of a compound influences its biological activity.

Key principles for optimizing the bioactivity of pyridine scaffolds include:

Substituent Effects: The nature, position, and stereochemistry of substituents on the pyridine ring can have a profound impact on biological activity. Electron-donating and electron-withdrawing groups can alter the electronic properties of the ring, influencing its interaction with biological targets.

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can be used to fine-tune the activity and pharmacokinetic properties of a compound.

Scaffold Hopping: This involves replacing the central pyridine scaffold with other heterocyclic systems to explore new chemical space and identify novel compounds with improved properties.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how pyridine derivatives will interact with their biological targets, guiding the design of new compounds with enhanced activity.

By applying these principles, researchers can systematically modify the structure of pyridyl methanol derivatives to optimize their therapeutic potential for a wide range of diseases.

Q & A

Q. What are the common synthetic routes for (5-Bromo-3-ethoxypyridin-2-yl)methanol?

The compound can be synthesized via nucleophilic substitution and oxidation. For example, a bromopyridine precursor (e.g., 5-bromo-3-ethoxypyridine) may undergo functionalization at the 2-position. A boronic acid intermediate (similar to methods in ) can be oxidized using hydrogen peroxide in ethanol/ethyl acetate under controlled conditions (35°C, 3 hours) to introduce the methanol group. Alternative routes may involve protecting group strategies or catalytic coupling reactions, depending on precursor availability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the ethoxy (-OCHCH) and hydroxymethyl (-CHOH) groups. Chemical shifts for pyridine protons (e.g., δ 8.2–8.5 ppm for H-4 and H-6) and splitting patterns for ethoxy protons (quartet for -CH-) are key identifiers .

- X-ray Crystallography : Programs like SHELXL ( ) and visualization tools like ORTEP-3 ( ) resolve stereochemistry and confirm bond lengths/angles. For example, the C-Br bond length (~1.89 Å) and dihedral angles between pyridine and substituents can validate the structure .

Q. How do the bromo and ethoxy substituents influence reactivity?

The bromine atom at C-5 enhances electrophilic substitution at C-4/C-6 due to its electron-withdrawing effect. The ethoxy group at C-3 acts as an electron donor, directing reactions (e.g., Suzuki coupling) to specific positions. Comparative studies on analogs (e.g., methoxy vs. ethoxy) show that larger alkoxy groups increase steric hindrance, reducing reaction rates at adjacent sites .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) require cross-validation:

- Elemental Analysis : Verify empirical formula purity.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 232).

- DFT Calculations : Simulate NMR chemical shifts using software like Gaussian to match experimental data.

- Thermogravimetric Analysis (TGA) : Check for solvent inclusion in crystals, which may distort X-ray data .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ethoxy group introduction.

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in boronic acid reactions.

- Temperature Control : Slow addition of oxidizing agents (e.g., HO) at 35°C prevents over-oxidation of the hydroxymethyl group ( ).

- Chromatography : Use reverse-phase HPLC ( ) with methanol-water gradients to isolate the product from brominated byproducts .

Q. What role does this compound play in drug discovery pipelines?

As a fluorinated pyridine derivative, it serves as a building block for bioactive molecules:

- Anticancer Agents : The bromine atom allows further functionalization (e.g., cross-coupling to introduce aryl groups).

- Antimicrobials : Ethoxy and hydroxymethyl groups enhance solubility and target binding in bacterial enzymes.

- Structure-Activity Relationship (SAR) : Analog libraries (e.g., replacing Br with Cl or CF) are screened for potency against specific targets .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition above 210°C (based on analogs in ). Store at -20°C in inert atmospheres.

- Light Sensitivity : Bromine-mediated photodegradation is minimized by amber glassware.

- pH Sensitivity : The hydroxymethyl group may esterify under acidic conditions; neutral buffers (pH 6–8) are recommended .

Q. Which analytical methods ensure purity for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.